![molecular formula C12H14F3NO3S B12117929 6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- CAS No. 1334490-03-7](/img/structure/B12117929.png)
6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofuran ring, an amine group, and several substituents including a trifluoromethyl group and an isopropylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the amine group and other substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The presence of reactive groups allows for substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saflufenacil: A herbicide with a similar benzofuran structure.
2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide: Another compound with comparable functional groups.
Uniqueness
6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)- stands out due to its specific combination of substituents, which confer unique reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
1334490-03-7 |
|---|---|
Molekularformel |
C12H14F3NO3S |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
4-propan-2-ylsulfonyl-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H14F3NO3S/c1-6(2)20(17,18)10-4-7(16)3-9-8(10)5-11(19-9)12(13,14)15/h3-4,6,11H,5,16H2,1-2H3 |
InChI-Schlüssel |
JOIRZXOISSPXNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC(=CC2=C1CC(O2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


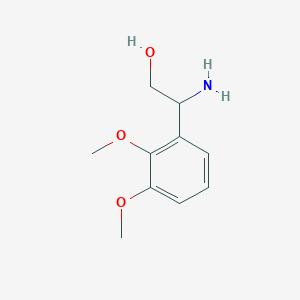
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)




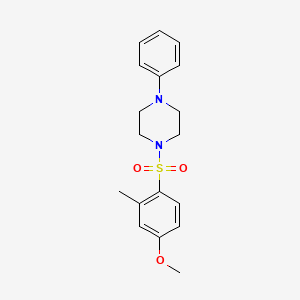
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
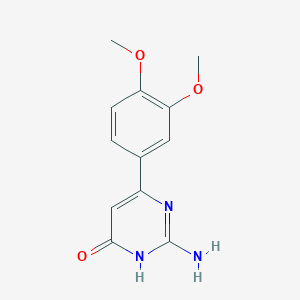
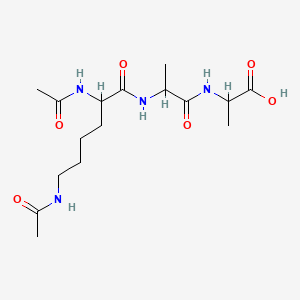

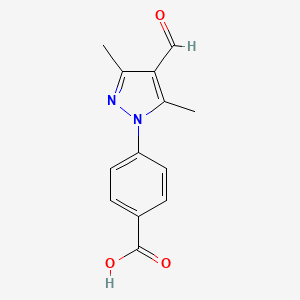
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)
